4-(1H-Indol-3-yl)naphthalene-1,2-dione
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Overview
Description
4-(1H-Indol-3-yl)naphthalene-1,2-dione is a chemical compound with the molecular formula C₁₈H₁₁NO₂ It is characterized by the presence of an indole ring fused to a naphthalene-1,2-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Indol-3-yl)naphthalene-1,2-dione typically involves the reaction of indole derivatives with naphthalene-1,2-dione under specific conditions. One common method involves the use of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction between the indole and naphthalene-1,2-dione .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Indol-3-yl)naphthalene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthalene-1,2-dione moiety to a dihydroxy derivative.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, dihydroxy compounds, and substituted indole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1H-Indol-3-yl)naphthalene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions, particularly those involving indole derivatives.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(1H-Indol-3-yl)naphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The naphthalene-1,2-dione structure can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions collectively contribute to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also contains an indole moiety and is used in pharmaceutical research.
1H-Indole-3-ethanamine, N-methyl-:
Uniqueness
4-(1H-Indol-3-yl)naphthalene-1,2-dione is unique due to the combination of the indole and naphthalene-1,2-dione structures, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for diverse research applications.
Properties
CAS No. |
150810-71-2 |
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Molecular Formula |
C18H11NO2 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)naphthalene-1,2-dione |
InChI |
InChI=1S/C18H11NO2/c20-17-9-14(11-5-1-2-7-13(11)18(17)21)15-10-19-16-8-4-3-6-12(15)16/h1-10,19H |
InChI Key |
JGGZODMUNMPWQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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